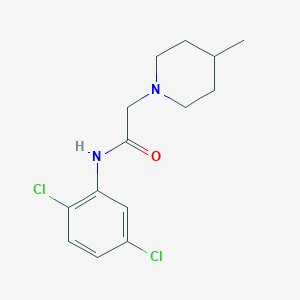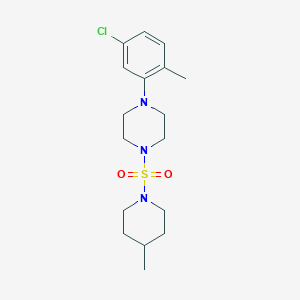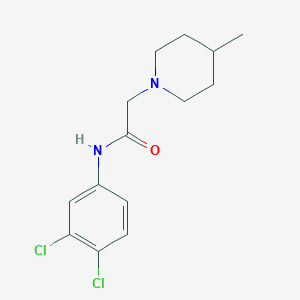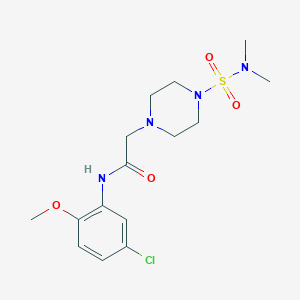
(4-(2,4-Dimethylphenyl)piperazin-1-yl)(2-fluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2,4-Dimethylphenyl)piperazin-1-yl)(2-fluorophenyl)methanone, also known as DFPM, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
Solvent-Polarity Reconfigurable Fluorescent Logic Gates
A study by Gauci and Magri (2022) explored the development of compounds with a structure that includes elements similar to "(4-(2,4-Dimethylphenyl)piperazin-1-yl)(2-fluorophenyl)methanone," focusing on their application as solvent-polarity reconfigurable fluorescent logic gates. These compounds, integrating a piperazine receptor and an aryl group, demonstrate potential in probing cellular membranes and protein interfaces, highlighting their utility in biological and chemical sensors (Gauci & Magri, 2022).
Synthesis and Biological Activity of Triazole Analogues
Research conducted by Nagaraj, Srinivas, and Rao (2018) involved synthesizing novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone 8(a-j) from 5-methyl-1-phenyl-1H1,2,3-triazole-4-carboxylic acid and 1-arylpiperazine 7(a-j). These compounds showed significant antibacterial activity against human pathogenic bacteria, suggesting potential for development into antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018).
Analysis of Degradation Products in Pharmaceutical Formulations
El-Sherbiny, Eid, El-wasseef, Al-Ashan, and Belal (2005) demonstrated the application of micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC) for separating flunarizine hydrochloride and its degradation products. This research underscores the importance of analytical chemistry in ensuring the stability and quality of pharmaceutical products, relevant to compounds like "this compound" (El-Sherbiny et al., 2005).
Propriétés
IUPAC Name |
[4-(2,4-dimethylphenyl)piperazin-1-yl]-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c1-14-7-8-18(15(2)13-14)21-9-11-22(12-10-21)19(23)16-5-3-4-6-17(16)20/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDUQIMBIUFWJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B501567.png)
